molecular formula C17H16ClN5O4 B14801803 6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine

6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine

Cat. No.: B14801803
M. Wt: 389.8 g/mol
InChI Key: PIMGVNZCKKSFDZ-UHFFFAOYSA-N
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Description

6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with an aldehyde or ketone. This compound is notable for its unique structure, which includes a chloro-substituted pyridine ring and a dinitrophenyl-substituted cyclohexylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine typically involves the condensation of 2,4-dinitrophenylhydrazine with a substituted cyclohexanone, followed by the reaction with 6-chloropyridin-2-amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine involves its ability to form stable complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can coordinate with metal centers. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine is unique due to its combination of a chloro-substituted pyridine ring and a dinitrophenyl-substituted cyclohexylidene moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H16ClN5O4

Molecular Weight

389.8 g/mol

IUPAC Name

6-chloro-N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine

InChI

InChI=1S/C17H16ClN5O4/c18-16-6-3-7-17(19-16)21-20-14-5-2-1-4-12(14)13-9-8-11(22(24)25)10-15(13)23(26)27/h3,6-10,12H,1-2,4-5H2,(H,19,21)

InChI Key

PIMGVNZCKKSFDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=NC(=CC=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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